(S)-6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
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Overview
Description
(5S)-7-Benzyl-2-tert-butoxycarbonyl-2,7-diazaspir[3.4]octane-5-carboxylic acid: is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-7-Benzyl-2-tert-butoxycarbonyl-2,7-diazaspir[3.4]octane-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the spirocyclic core: This step often involves a cyclization reaction where a linear precursor undergoes intramolecular cyclization to form the spirocyclic structure.
Introduction of functional groups: Functional groups such as the benzyl and tert-butoxycarbonyl groups are introduced through various organic reactions, including alkylation and acylation.
Purification and isolation: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are carefully designed to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5S)-7-Benzyl-2-tert-butoxycarbonyl-2,7-diazaspir[3.4]octane-5-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(5S)-7-Benzyl-2-tert-butoxycarbonyl-2,7-diazaspir[3.4]octane-5-carboxylic acid: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5S)-7-Benzyl-2-tert-butoxycarbonyl-2,7-diazaspir[3.4]octane-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(5S)-7-Benzyl-2-tert-butoxycarbonyl-2,7-diazaspir[3.4]octane-5-carboxylic acid: can be compared with other spirocyclic compounds, such as:
Spiro[2.4]heptane derivatives: These compounds have a similar spirocyclic structure but differ in the size and nature of the rings.
Spiro[3.3]heptane derivatives: These compounds also feature a spirocyclic core but with different functional groups and ring sizes.
The uniqueness of (5S)-7-Benzyl-2-tert-butoxycarbonyl-2,7-diazaspir[3.4]octane-5-carboxylic acid
Properties
Molecular Formula |
C19H26N2O4 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(5S)-7-benzyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid |
InChI |
InChI=1S/C19H26N2O4/c1-18(2,3)25-17(24)21-12-19(13-21)11-20(10-15(19)16(22)23)9-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,23)/t15-/m0/s1 |
InChI Key |
OVYBWRQPZUHUFX-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(C[C@H]2C(=O)O)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(CC2C(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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